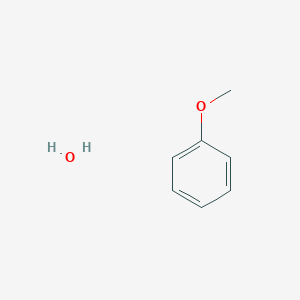

Benzene, methoxy-, monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

187404-56-4 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

anisole;hydrate |

InChI |

InChI=1S/C7H8O.H2O/c1-8-7-5-3-2-4-6-7;/h2-6H,1H3;1H2 |

InChI Key |

ACPMBFXZRAOHTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, Methoxy , Monohydrate

Controlled Crystallization and Hydration Techniques

The formation of a specific hydrate (B1144303) like anisole (B1667542) monohydrate is fundamentally a crystallization process where water acts as a co-former. Controlling this process is paramount to obtaining the desired stoichiometric hydrate. Key to this is managing nucleation and crystal growth from a solution or system containing both anisole and a controlled amount of water.

Controlled Evaporation and Cooling: A primary method involves the slow evaporation of a solvent from a solution containing anisole and water. The choice of a suitable co-solvent, in which both anisole and water have appreciable solubility, is critical. Alternatively, a solution of water in anisole (or vice-versa, given their limited miscibility) could be subjected to slow cooling to induce crystallization. The rate of temperature change is a crucial parameter; rapid cooling often leads to amorphous solids or impure crystals, whereas slow, controlled cooling promotes the formation of well-defined, single crystals. unifr.ch

Vapor Diffusion: Vapor diffusion is a refined technique for growing high-quality crystals and could be adapted for anisole monohydrate. unifr.ch This method typically involves dissolving anisole in a suitable solvent in a small, open vial. This vial is then placed in a larger, sealed container that holds a "precipitant" solvent in which anisole is insoluble, and which also contains water vapor. Over time, the precipitant vapor slowly diffuses into the anisole solution, reducing its solubility and gently inducing the crystallization of the monohydrate.

A study focusing on the controlled crystallization of a hydrophobic active pharmaceutical ingredient (API) utilized a nanoemulsion system containing anisole and water. mit.edu While the goal was to crystallize the API, the methodology of using a stabilized oil-in-water (anisole-in-water) emulsion and then inducing crystallization through controlled evaporation highlights a sophisticated approach to managing the interaction between these two components. mit.edu Such a technique could be adapted to focus on the crystallization of the anisole-water adduct itself.

Interactive Table: Parameters for Controlled Crystallization This table outlines key experimental parameters that would need to be optimized for the successful crystallization of anisole monohydrate, based on general crystallographic principles.

| Parameter | Method | Rationale | Potential Outcome |

| Temperature | Slow Cooling | Reduces solubility gradually, allowing for ordered crystal lattice formation. | High-quality single crystals of the monohydrate. |

| Solvent System | Co-solvent (e.g., ethanol) | Ensures miscibility of anisole and water to create a homogenous starting solution. | Formation of a homogenous crystalline product. |

| Water Concentration | Stoichiometric Control | Provides the precise 1:1 molar ratio of water to anisole required for the monohydrate form. | Prevents formation of anhydrous crystals or higher hydrates. |

| Diffusion Rate | Vapor Diffusion | Allows for slow, controlled supersaturation, leading to fewer nucleation sites and larger crystals. | Large, well-diffracting crystals suitable for analysis. unifr.ch |

Stereochemical Considerations in Methoxybenzene Monohydrate Formation

The stereochemistry of anisole monohydrate pertains to the specific three-dimensional arrangement of the anisole and water molecules within the crystal lattice. This arrangement is dictated by non-covalent interactions, primarily the hydrogen bond between the water molecule and the oxygen atom of anisole's methoxy (B1213986) group.

While a definitive single-crystal X-ray diffraction study for solid anisole monohydrate is not prominent in published literature, computational and spectroscopic studies of the gas-phase anisole-water complex provide significant insight. researchgate.net These studies indicate that the most stable conformation involves a hydrogen bond where the water molecule acts as a hydrogen bond donor to the ether oxygen of anisole (O-H···O). researchgate.net The calculations suggest a planar structure for the complex, where the atoms of the water molecule lie in the same plane as the benzene (B151609) ring of anisole. researchgate.net

In the solid state, the crystal structure of anhydrous anisole has been determined at 100 K, revealing a herringbone packing motif driven by edge-to-face C-H···π interactions rather than face-to-face π-π stacking. nih.gov The introduction of a water molecule into the crystal lattice to form the monohydrate would significantly alter this packing. The hydrogen-bonding network created by the water molecules would likely become a dominant structure-directing force, influencing the relative orientation of the anisole molecules. In the crystal structures of other, more complex molecules containing methoxybenzene moieties that form hydrates, the water molecules are observed to create bridges, linking different organic molecules together through hydrogen bonds. researchgate.net

Data Table: Predicted Intermolecular Interactions in Anisole Monohydrate

| Interaction Type | Atoms Involved | Predicted Geometry | Significance |

| Primary Hydrogen Bond | Water (H) and Anisole Ether (O) | Planar O-H···O linkage researchgate.net | Defines the core anisole-water adduct. |

| Secondary Hydrogen Bond | Water (O) and Anisole Ring (H) | Potential weak C-H···O interactions | Further stabilizes the crystal lattice. |

| van der Waals Forces | Phenyl rings | Edge-to-face or offset π-stacking | Contributes to overall crystal packing, influenced by the hydrogen bond network. |

Understanding these stereochemical factors is crucial for designing crystallization experiments. The specific geometry of the hydrogen bond suggests that conditions favoring planar arrangements and minimizing steric hindrance would be conducive to forming the monohydrate.

Green Chemistry Principles in Monohydrate Synthesis

The synthesis of Benzene, methoxy-, monohydrate aligns well with several principles of green chemistry, a paradigm focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netcolab.wsugm.ac.id

Use of Water as a Benign Solvent: The most apparent green aspect of synthesizing a hydrate is the inherent use of water. Water is considered the ultimate green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net Many established methods for synthesizing the parent compound, anisole, already utilize aqueous conditions, such as the Williamson ether synthesis performed with aqueous sodium hydroxide. researchgate.netorgsyn.orgprepchem.com A process designed to isolate the monohydrate would leverage water not just as a reaction medium but as a key reagent, fully integrating it into the final product.

Energy Efficiency and Atom Economy: Green synthetic approaches often favor reactions at ambient temperature and pressure to reduce energy consumption. rsc.org Developing a crystallization procedure for anisole monohydrate that operates at or near room temperature, such as slow evaporation or vapor diffusion, would be more energy-efficient than methods requiring significant heating or cooling.

Furthermore, the synthesis of anisole itself can be approached from a green perspective. The traditional synthesis from phenol (B47542) and dimethyl sulfate (B86663) has been optimized to improve yield and reduce waste. researchgate.net An ideal green process for the monohydrate would start with a sustainable synthesis of anisole, followed by a high-yield hydration step. The hydration reaction itself (Anisole + H₂O → Anisole·H₂O) has a 100% theoretical atom economy, as all reactant atoms are incorporated into the final product.

Data Table: Green Chemistry Metrics for Hypothetical Monohydrate Synthesis

| Green Chemistry Principle | Application to Monohydrate Synthesis | Benefit |

| Waste Prevention | High-yield crystallization minimizes unreacted starting materials. | Reduced need for purification and disposal of side products. |

| Atom Economy | Hydration reaction has 100% atom economy. | Maximizes the conversion of raw materials to product. |

| Safer Solvents | Water is the primary solvent and a reactant. researchgate.net | Eliminates the need for volatile or toxic organic solvents. |

| Energy Efficiency | Crystallization at ambient temperature. rsc.org | Lower energy costs and environmental footprint. |

By focusing on these principles, the synthesis of anisole monohydrate can be designed to be an environmentally responsible process.

Catalytic Approaches to Anisole Hydrate Formation and Stabilization

While the formation of a hydrate is often a thermodynamically driven crystallization event, catalysts can play a role in accelerating the process or stabilizing the resulting structure. For anisole monohydrate, a catalyst could function by activating either the anisole or water molecule, facilitating the formation of the critical hydrogen bond that seeds the hydrate crystal.

Acid Catalysis: Protic acids are known to catalyze reactions involving ethers. In the context of hydrate formation, a Brønsted acid catalyst could protonate the ether oxygen of anisole, increasing its hydrogen bond acceptor strength and promoting interaction with water. Commercially available p-Toluenesulfonic acid monohydrate (TsOH·H₂O) is an example of a stable, crystalline acid catalyst that has been used effectively for reactions like the alkylation of aromatics, including anisole, under mild conditions. acs.orgrsc.org The presence of the hydrate water within the catalyst's own structure makes it an interesting candidate for facilitating controlled hydration reactions.

Lewis Acid Catalysis: Lewis acids could also play a role. Metal ions that can coordinate to the ether oxygen would polarize the C-O bond and could enhance the oxygen's basicity, promoting hydrogen bonding with water. However, strong Lewis acids might also risk cleaving the ether bond, a common side reaction with anisole. wikipedia.org Therefore, mild Lewis acids would be required.

Heterogeneous Catalysis: For industrial applications, heterogeneous catalysts are often preferred for their ease of separation and recyclability. Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could be employed. iitm.ac.in These materials could provide acidic sites to activate anisole within a porous structure where water molecules are also present, potentially templating the formation of the monohydrate. For example, zeolites have been used for the acylation of anisole, demonstrating their ability to facilitate reactions at the methoxy-substituted ring. sigmaaldrich.com

Data Table: Potential Catalytic Systems for Anisole Hydration

| Catalyst Type | Example | Proposed Mechanism of Action | Potential Challenges |

| Brønsted Acid | p-Toluenesulfonic acid monohydrate (TsOH·H₂O) acs.org | Protonation of the ether oxygen, enhancing its hydrogen bond acceptor capability. | Potential for side reactions like ether cleavage if conditions are too harsh. |

| Lewis Acid | Bismuth triflate (Bi(OTf)₃) | Coordination to the ether oxygen, increasing its basicity. | Over-activation could lead to ether cleavage or other undesired reactions. sigmaaldrich.com |

| Heterogeneous Acid | H-ZSM-5 Zeolite iitm.ac.in | Provides active acid sites in a confined pore environment, potentially templating hydrate formation. | Mass transport limitations and ensuring water access to active sites. |

The selection of an appropriate catalyst would require careful screening to maximize the rate of hydrate formation while minimizing competing side reactions.

High-Purity Synthesis and Stoichiometric Control

Achieving high purity and precise stoichiometry is the final, critical step in producing this compound. This requires both a high-purity starting material (anhydrous anisole) and rigorous control over the hydration and purification process.

Purification of Anisole: The synthesis of the monohydrate must begin with anisole of high purity, as impurities can interfere with the crystallization process. Commercial anisole can be purified using standard laboratory techniques such as distillation to remove non-volatile impurities and byproducts with different boiling points. researchgate.net Anhydrous grades of anisole are available, and drying with agents like calcium chloride followed by distillation is a common procedure to ensure the absence of excess water before the controlled hydration step. orgsyn.orgsigmaaldrich.com

Stoichiometric Control: To form the monohydrate specifically, the molar ratio of water to anisole in the crystallization medium must be carefully controlled to be as close to 1:1 as possible.

Gravimetric/Volumetric Addition: The most direct method is to add a precise mass or volume of purified water to a known quantity of pure, anhydrous anisole.

Use of Hydrated Solvents: Another approach is to use a solvent that has a known water content, which can be determined by Karl Fischer titration. This allows for the introduction of a controlled amount of water into the system.

Azeotropic Distillation: For removing excess water, azeotropic distillation with a solvent like toluene (B28343) can be employed, while monitoring the water content until the desired stoichiometry is reached.

Purification of the Monohydrate: Once the crude monohydrate has been crystallized, it may require further purification to remove any occluded anhydrous anisole or excess water.

Recrystallization: The product can be recrystallized from a suitable solvent system where the monohydrate has lower solubility than potential impurities at a given temperature.

Washing: The filtered crystals can be washed with a small amount of a cold, non-polar solvent to remove surface impurities without dissolving the product.

Drying: Drying must be done under controlled conditions (e.g., in a desiccator with a controlled humidity environment) to prevent the loss of the water of hydration, which could occur under high vacuum or elevated temperature.

Techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the purity of the final product, while thermogravimetric analysis (TGA) would be ideal for confirming the 1:1 stoichiometry by measuring the precise mass loss corresponding to one water molecule upon heating. orgsyn.orggoogle.com

Molecular and Supramolecular Structure of Benzene, Methoxy , Monohydrate

Single-Crystal X-ray Diffraction Analysis of Hydrate (B1144303) Architectures

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. mdpi.comresearchgate.net By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a single crystal, it is possible to determine precise atomic positions, bond lengths, and bond angles. researchgate.net For a hydrate, this technique reveals the complete architecture, showing how the water molecules are integrated into the crystal packing of the host molecule. mdpi.com

While a specific SC-XRD study for anisole (B1667542) monohydrate is not available in the reviewed literature, the crystal structure of anhydrous anisole at 100 K has been determined. nih.gov This study provides crucial data on the anisole molecule itself, which serves as the host in the hydrate.

Table 1: Crystallographic Data for Anhydrous Anisole at 100 K

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₈O | nih.gov |

| Crystal System | Monoclinic | nih.govrsc.org |

| Space Group | P2₁/c | nih.govrsc.org |

| a (Å) | 13.70 | crystallography.net |

| b (Å) | 5.4468 | crystallography.net |

| c (Å) | 7.8567 | crystallography.net |

| β (°) | 98.401 | crystallography.net |

| Volume (ų) | 580 | crystallography.net |

This data for the anhydrous form provides a baseline for understanding the molecular dimensions of anisole. A future SC-XRD analysis of the monohydrate would be expected to show a different unit cell and space group due to the inclusion and ordering of water molecules within the lattice.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in more than one crystal structure. mdpi.com Instead of a single crystal, PXRD uses a finely powdered sample, producing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. acs.org

This method is crucial for studying hydrates, as it can distinguish the hydrate form from the anhydrous form and identify any potential polymorphic transitions. mdpi.com For example, anisole is known to have at least two polymorphs, a low-temperature form and a high-pressure form, both of which can be identified by their unique PXRD patterns. rsc.org The formation of a monohydrate would result in a completely distinct PXRD pattern, confirming its existence and allowing for quality control in bulk samples.

Neutron Diffraction Studies for Hydrogen Atom Localization and Bonding

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction an exceptionally powerful tool for precisely locating hydrogen atoms. nih.govacs.org In studies of hydrates and hydrogen-bonded systems, determining the exact positions of hydrogen atoms is critical to fully understanding the hydrogen-bonding network. mdpi.com X-ray diffraction is often insufficient for this task due to hydrogen's low electron density. ill.eu

A neutron diffraction study on anisole monohydrate would provide definitive information on the orientation of the water molecule and the geometry of the O-H···O hydrogen bonds that stabilize the structure. While neutron diffraction has been used to study interactions in liquid anisole, a study on the solid monohydrate crystal is not present in the surveyed literature. researchgate.net Such an experiment would be invaluable for accurately characterizing the hydrogen-bonding interactions discussed below. acs.orgill.eu

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

The primary interaction responsible for the formation of the anisole monohydrate crystal is the hydrogen bond between the water molecule and the anisole molecule. Theoretical and spectroscopic studies of the 1:1 anisole-water complex in the gas phase provide significant insight into the nature of this interaction. acs.org

The dominant hydrogen bond is formed between a hydrogen atom of the water molecule (the donor) and the ether oxygen atom of the anisole molecule (the acceptor). acs.org This O–H···O interaction is the principal force that would stabilize the monohydrate's crystal lattice. Furthermore, the anisole molecule itself can participate in weaker interactions. The aromatic ring can act as a weak hydrogen bond acceptor (O-H···π), and its C-H bonds can act as very weak donors (C-H···O). acs.org In the solid state, the arrangement of molecules is also governed by van der Waals forces and the potential for edge-to-face π-stacking interactions, similar to those observed in the herringbone packing motif of anhydrous anisole. nih.gov

Table 2: Likely Intermolecular Interactions in Benzene (B151609), Methoxy-, Monohydrate

| Interaction Type | Donor | Acceptor | Strength |

|---|---|---|---|

| Primary Hydrogen Bond | Water (O-H) | Anisole (Ether Oxygen) | Strong |

| Weak Hydrogen Bond | Water (O-H) | Anisole (π-system) | Weak |

| Weak Hydrogen Bond | Anisole (C-H) | Water (Oxygen) | Very Weak |

| van der Waals | All atoms | All atoms | Weak |

Conformational Analysis within the Methoxybenzene Monohydrate Crystal Lattice

Conformational analysis describes the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For anisole, the key conformational feature is the orientation of the methoxy (B1213986) group relative to the benzene ring.

Single-crystal X-ray analysis of anhydrous anisole reveals that the molecule adopts a "virtually flat (Cs-symmetric) conformation". nih.gov In this planar arrangement, the methoxy group lies in the same plane as the benzene ring, which maximizes conjugation between the oxygen lone pairs and the aromatic π-system. It is highly probable that the anisole molecule would retain this stable, planar, or near-planar conformation within the crystal lattice of the monohydrate. However, the specific forces of the crystal packing and hydrogen bonding to the water molecule could induce minor deviations, such as a slight twisting of the methoxy group out of the benzene plane. A definitive crystallographic study would be required to quantify this torsion angle precisely.

Spectroscopic Characterization of Benzene, Methoxy , Monohydrate

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Signatures

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the intermolecular interactions within anisole (B1667542) monohydrate. The formation of a hydrogen bond between the water molecule and the oxygen atom of the anisole molecule induces noticeable shifts in the vibrational frequencies of the participating functional groups.

Studies combining experimental spectroscopy with quantum chemical calculations have been instrumental in assigning the observed vibrational bands. rsc.org In the anisole-water complex, the water molecule can act as a hydrogen bond donor to the oxygen atom of the anisole. This interaction is characterized by a red-shift (a shift to lower frequency) of the OH stretching vibrations of the water molecule compared to free water. This shift is a direct indicator of the strength of the hydrogen bond. For instance, significant red shifts of the OH stretching frequency have been observed, indicating a notable interaction between the water and anisole molecules. rsc.org

FT-IR and Raman spectroscopy are complementary techniques. FT-IR spectroscopy is particularly sensitive to polar functional groups and changes in dipole moments, making it ideal for observing the OH stretching vibrations of water. mdpi.com Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the aromatic ring and methyl group vibrations of the anisole molecule upon complexation. researchgate.net The analysis of these spectra, often aided by computational modeling, allows for a detailed understanding of the geometry and energetics of the hydrogen bond in the anisole monohydrate complex. researchgate.netdergipark.org.tr

Table 1: Illustrative FT-IR and Raman Data for Anisole and its Monohydrate

| Vibrational Mode | Anisole (cm⁻¹) | Anisole Monohydrate (cm⁻¹) | Spectroscopic Technique |

| OH Symmetric Stretch | N/A | ~3650 | FT-IR |

| OH Asymmetric Stretch | N/A | ~3740 | FT-IR |

| C-O-C Asymmetric Stretch | ~1245 | Shifted | FT-IR, Raman |

| Aromatic C-H Stretch | ~3000-3100 | Minor Shifts | FT-IR, Raman |

Note: The values presented are approximate and can vary based on experimental conditions and the specific state (e.g., gas phase, matrix isolation) of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution and the solid state. For anisole monohydrate, ¹H and ¹³C NMR spectroscopy can provide detailed information about the electronic environment of the nuclei, which is influenced by the formation of the hydrate (B1144303).

In ¹H NMR, the chemical shifts of the protons on the aromatic ring and the methoxy (B1213986) group of anisole are well-characterized. chemicalbook.com Upon formation of the monohydrate, subtle changes in these chemical shifts can be expected due to the proximity of the water molecule and the resulting electronic perturbations. The proton of the water molecule itself would exhibit a chemical shift dependent on the extent of hydrogen bonding and exchange with any residual free water.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the anisole molecule. rsc.org The chemical shifts of the carbon atoms, particularly the one bonded to the oxygen and the ortho- and para-carbons of the aromatic ring, are sensitive to the electronic effects of hydrogen bonding.

While solution-state NMR provides an averaged picture due to molecular tumbling, solid-state NMR can offer more specific details about the structure and dynamics within a crystalline lattice. Dynamic NMR studies can also be employed to investigate processes such as the internal rotation of the methyl group or the exchange dynamics of the water molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Anisole

| Nucleus | Atom Position | Chemical Shift (ppm) |

| ¹H | Methoxy (CH₃) | ~3.8 |

| ¹H | Aromatic (ortho) | ~6.9 |

| ¹H | Aromatic (meta) | ~7.3 |

| ¹H | Aromatic (para) | ~6.9 |

| ¹³C | Methoxy (CH₃) | ~55 |

| ¹³C | Aromatic (C-O) | ~160 |

| ¹³C | Aromatic (ortho) | ~114 |

| ¹³C | Aromatic (meta) | ~129 |

| ¹³C | Aromatic (para) | ~121 |

Note: These are typical values for anisole in a standard deuterated solvent. The presence of water in the monohydrate would cause slight deviations.

Electronic Spectroscopy (UV-Vis, Fluorescence) of Anisole Monohydrate in Various States

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, probes the electronic transitions within the anisole molecule and how they are affected by the formation of the monohydrate. The π-electron system of the benzene (B151609) ring in anisole gives rise to characteristic absorption bands in the ultraviolet region.

High-resolution electronic spectroscopy studies on the anisole-water complex have shown that the electronic spectrum exhibits a small shift compared to that of the bare anisole molecule. nih.gov This shift, often a slight red-shift, is indicative of the perturbation of the electronic states of the anisole molecule by the interacting water molecule. The vibronic structure of the electronic spectrum can also provide information about the intermolecular vibrations of the complex. nih.gov

Fluorescence spectroscopy can reveal details about the excited state of the anisole monohydrate. The emission spectrum, including the fluorescence quantum yield and lifetime, can be influenced by the hydrogen bonding with water. In some cases, the formation of complexes can lead to changes in the emission wavelength or the appearance of new emission bands, such as those from excimers (excited state dimers), although this is more relevant for anisole-anisole interactions. researchgate.net

Advanced Mass Spectrometry Techniques for Monohydrate Stoichiometry and Purity

Mass spectrometry is an essential tool for determining the molecular weight and confirming the stoichiometry of the anisole monohydrate complex. Techniques such as electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) can be used to gently ionize the complex, allowing for the detection of the [Anisole+H₂O]⁺ ion. nih.gov

By analyzing the mass-to-charge ratio (m/z) of the ions produced, the presence of the 1:1 complex can be unequivocally verified. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the detected species. These techniques are also invaluable for assessing the purity of a sample, as they can detect the presence of uncomplexed anisole, water clusters, or other impurities. Photoionization mass spectrometry has also been employed to study the fragmentation of anisole, which can be influenced by complexation. researchgate.net

Solid-State NMR for Crystalline Environment and Intermolecular Interactions

Solid-state NMR (ssNMR) spectroscopy is uniquely suited for investigating the structure and dynamics of crystalline materials like anisole monohydrate. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are rich in structural information. mdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of less abundant nuclei like ¹³C and provide information about the local environment of each atom in the crystal lattice. bruker.com By analyzing the chemical shift anisotropy (CSA), which is the orientation dependence of the chemical shift, one can gain insights into the electronic structure and symmetry around a particular nucleus. mdpi.com

For anisole monohydrate, ssNMR can be used to:

Determine the number of distinct anisole and water molecules in the crystallographic asymmetric unit.

Characterize the hydrogen bonding environment by observing the proton chemical shifts and their proximity to other nuclei through techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation).

Probe the dynamics of the methyl group rotation and any motion of the water molecule within the crystal lattice.

The combination of ssNMR data with X-ray diffraction results can provide a comprehensive and highly detailed picture of the three-dimensional structure and intermolecular interactions within the crystalline state of anisole monohydrate. iitm.ac.in

Computational and Theoretical Investigations of Anisole Monohydrate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in the anisole-water complex and understanding the distribution of electrons within the system. These calculations solve approximations of the Schrödinger equation to find the optimized molecular geometry and various electronic properties.

Detailed research findings indicate that methods like Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with functionals like B3LYP, are commonly used for such investigations. ijrte.org For the anisole (B1667542) molecule itself, these calculations help in determining key geometrical parameters. When a water molecule is introduced to form the monohydrate, the calculations can predict the preferred binding sites—either through a hydrogen bond to the ether oxygen or through a π-hydrogen bond to the aromatic ring. The calculations reveal changes in bond lengths and angles upon complexation. For instance, the C-O-C bond angle in anisole and the O-H bond lengths in water are perturbed by the intermolecular interaction.

Electronic structure analyses, such as calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the reactive nature of the complex. ijrte.org The energy gap between HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular interactions, including charge transfer between the anisole and water molecules. ijrte.org

Table 1: Representative Parameters from Quantum Chemical Calculations Note: This table is illustrative of typical outputs for aromatic ethers. Actual values for anisole monohydrate would require specific computation.

| Parameter | Description | Typical Calculation Method | Significance |

|---|---|---|---|

| Optimized Geometry | Bond lengths (Å), bond angles (°), dihedral angles (°) | DFT (e.g., B3LYP/6-311++G(d,p)) | Defines the lowest energy structure of the complex. |

| HOMO-LUMO Gap | Energy difference (eV) between the highest occupied and lowest unoccupied molecular orbitals. | DFT, HF | Indicates electronic excitability and chemical stability. |

| Dipole Moment | Measure of the net molecular polarity (Debye). | DFT, HF | Influences intermolecular forces and solubility. |

| NBO Charges | Calculated atomic charges based on electron distribution. | NBO Analysis | Reveals charge transfer and electrostatic interaction sites. |

| Interaction Energy | The energy difference between the complex and the sum of isolated molecules (kcal/mol). | CCSD(T), DFT | Quantifies the strength of the anisole-water bond. |

Molecular Dynamics Simulations of Hydration Processes and Solution Behavior

While quantum calculations excel at describing a single molecular complex, Molecular Dynamics (MD) simulations are employed to study the behavior of anisole monohydrate in a larger aqueous environment. MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the investigation of dynamic processes. researchgate.netmdpi.com

In a typical MD setup, a simulation box is created containing one or more anisole molecules and a large number of water molecules. The interactions between atoms are described by a "force field," which is a set of parameters and equations that define the potential energy of the system. nih.gov Water is often modeled using specific potentials like SPC/E. nih.gov The simulation proceeds by calculating the forces on each atom and updating their positions and velocities over small time steps, generating a trajectory of the system's evolution. mdpi.com

These simulations provide detailed information about the hydration shell surrounding the anisole molecule. They can reveal the average number of water molecules in the first hydration shell, their preferred orientation, and the residence time of these water molecules. nih.gov For anisole, MD studies can distinguish between the hydration structure around the hydrophobic phenyl group and the more hydrophilic methoxy (B1213986) group. This allows researchers to understand how the solute affects the local structure of water and the dynamics of hydrogen bonding in its vicinity. rsc.org

Table 2: Typical Setup for a Molecular Dynamics Simulation of Anisole in Water

| Component | Specification | Purpose |

|---|---|---|

| Simulation Package | GROMACS, AMBER, NAMD | Software to perform the MD calculations. nih.gov |

| Force Field | OPLS-AA, CHARMM, AMBER | Defines the potential energy function for anisole. |

| Water Model | SPC/E, TIP3P, TIP4P | A rigid model to describe water-water and water-solute interactions. nih.gov |

| System Size | 1 anisole + >1000 water molecules | To simulate bulk solution behavior and minimize boundary artifacts. |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Creates an effectively infinite system to mimic a bulk solution. |

| Ensemble | NVT (constant Number, Volume, Temperature) or NPT (constant Number, Pressure, Temperature) | Controls the thermodynamic state of the simulation. mdpi.com |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To capture relevant dynamic processes and ensure proper sampling. |

Density Functional Theory (DFT) Studies of Spectroscopic Properties and Reaction Pathways

Density Functional Theory (DFT) is a computationally efficient quantum mechanical method widely used to predict various properties of molecules, including their spectroscopic signatures and the energetics of chemical reactions.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the vibrational modes of the anisole monohydrate complex, researchers can identify specific frequencies associated with the O-H stretch of the bound water molecule or the vibrations of the anisole framework that are perturbed by the hydrogen bond. These theoretical spectra are invaluable for interpreting experimental results. Similarly, DFT can compute Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. ijrte.org The presence of the water molecule influences the electronic environment of the nearby anisole protons and carbons, leading to predictable shifts in their NMR signals.

Furthermore, DFT is a powerful tool for exploring reaction pathways. For a compound like anisole, this could involve studying mechanisms of hydrolysis, oxidation, or pyrolysis. researchgate.net By mapping the potential energy surface, DFT can identify transition state structures and calculate the activation energy barriers for different reaction steps. For the monohydrate, these studies can elucidate the role of the water molecule, for instance, whether it acts as a catalyst, a reactant, or simply a spectator solvent molecule in a given chemical transformation.

Table 3: Spectroscopic Properties of Anisole Derivatives Calculated by DFT Note: This table shows representative data for a related compound, 2,4-difluoroanisole, to illustrate the output of DFT calculations. ijrte.org

| Property | Atom / Group | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Range |

|---|---|---|---|

| ¹³C NMR Chemical Shift | C8 (Methyl Group) | 78.43 ppm | > 100 ppm (typical for organic molecules) |

| ¹³C NMR Chemical Shift | Carbon atoms attached to Fluorine | Up to 184.41 ppm | > 100 ppm (typical for organic molecules) |

| ¹H NMR Chemical Shift | C-H Protons | 4.01 - 7.82 ppm | Varies by chemical environment |

Ab Initio Calculations of Water-Aromatic Ether Interactions

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, while computationally intensive, provide a highly accurate description of intermolecular interactions.

For the anisole monohydrate system, ab initio calculations are essential for precisely quantifying the nature and strength of the water-ether interaction. A key area of investigation is the competition between two primary binding motifs: a hydrogen bond from water to the lone pair electrons of anisole's ether oxygen, and a π-hydrogen bond where a water hydrogen interacts with the electron cloud of the aromatic ring. High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating accurate interaction energies.

Studies on similar systems, like benzene-water, using ab initio molecular dynamics have shown that the hydration structure is highly anisotropic. rsc.org Water molecules in the axial region (above the ring) can form π-hydrogen bonds, while those in the equatorial region (around the edge) exhibit different interactions. rsc.org For anisole, these calculations can produce detailed potential energy curves, showing how the interaction energy changes as the water molecule is moved and rotated relative to the anisole molecule. This helps to identify the most stable binding configurations and the energy barriers between them.

Table 4: Key Insights from Ab Initio Studies of Water-Aromatic Interactions

| Interaction Type | Description | Key Findings |

|---|---|---|

| π-Hydrogen Bonding | Interaction of a water O-H bond with the π-electron cloud of the aromatic ring. | Often a significant contributor to the binding energy in water-aromatic complexes. rsc.org |

| Oxygen Lone Pair H-Bonding | Interaction of a water O-H bond with the lone pair electrons on the ether oxygen of anisole. | A strong, directional hydrogen bond that competes with π-hydrogen bonding. |

| Dispersion Forces | Weak, non-directional attractive forces arising from electron correlation. | Crucial for accurately modeling the overall interaction energy, especially for the hydrophobic phenyl group. rsc.org |

| Anisotropic Hydration | The structure and dynamics of water molecules depend on their location relative to the aromatic ring (axial vs. equatorial). | Dynamics in the axial region (π-bonded) can be faster than in the equatorial region. rsc.org |

Theoretical Modeling of Crystal Packing and Lattice Energies in Monohydrate Systems

Theoretical modeling of crystal structures aims to predict how molecules arrange themselves in a solid state and to calculate the energetic stability of this arrangement. The lattice energy is a key thermodynamic quantity representing the energy released when isolated molecules come together to form a crystal lattice. An accurate calculation of lattice energy is critical for predicting crystal polymorphism and understanding solid-state properties.

For anisole monohydrate, theoretical models must accurately capture the diverse intermolecular forces at play: strong, directional hydrogen bonds involving the water molecule, dipole-dipole interactions from the polar ether group, and weaker dispersion forces between the aromatic rings. One advanced approach is the many-body expansion (MBE) of the lattice energy, which systematically accounts for the energies of individual molecules (monomers), pairs (dimers), triplets (trimers), and so on. nih.gov

Table 5: Components in Theoretical Lattice Energy Calculation

| Component | Description | Contribution to Lattice Energy |

|---|---|---|

| Electrostatic Energy | Arises from the interaction of permanent molecular charge distributions (dipoles, quadrupoles, etc.). | A major component, especially for polar molecules and hydrogen bonds. Contributes about 15% in many drug crystals. nih.gov |

| Dispersion Energy | Attractive forces resulting from instantaneous fluctuations in electron density. | A dominant contribution, often accounting for the majority of the lattice energy (ca. 85% in many drug crystals). nih.gov |

| Repulsion Energy | Short-range repulsive forces that prevent molecules from interpenetrating (Pauli exclusion principle). | Balances the attractive forces at close contact. |

| Induction Energy | Arises from the distortion of a molecule's electron cloud by the electric field of its neighbors. | Generally a smaller but non-negligible contribution. |

| Many-Body Expansion (MBE) | Decomposes the total energy into contributions from monomers, dimers, trimers, etc. nih.gov | A framework to systematically apply different levels of theory to different components. |

Thermodynamic and Kinetic Studies of Benzene, Methoxy , Monohydrate

Vapor-Liquid Equilibria Involving Anisole (B1667542) Monohydrate Systems

Vapor-liquid equilibrium (VLE) data are crucial for the design of separation processes. Numerous studies have been conducted on the VLE of binary and ternary systems involving anhydrous anisole with various organic solvents. researchgate.netresearchgate.netacs.orgacs.org Research has also been performed on the liquid-liquid equilibria of anisole-water systems. chemeo.com

Despite the availability of VLE data for anhydrous anisole, no specific studies on the vapor-liquid equilibria of systems containing Benzene (B151609), methoxy-, monohydrate were found. The phase behavior of the monohydrate in equilibrium with its vapor and in the presence of other solvents has not been characterized in the scientific literature.

Solution Thermodynamics and Hydration Energetics

The thermodynamics of hydration provide insight into the stability of a hydrate (B1144303). This includes determining properties such as the enthalpy, entropy, and Gibbs free energy of hydration. wikipedia.org While there is research on the hydration thermodynamics of similar aromatic compounds like benzene nih.gov, specific experimental or theoretical data on the hydration energetics of methoxybenzene to form its monohydrate are not available. The energy released or absorbed during the formation of the crystalline monohydrate from anhydrous anisole and water has not been reported.

Kinetic Studies of Monohydrate Formation and Decomposition

Kinetic studies would provide information on the rates and mechanisms of the formation and decomposition of Benzene, methoxy-, monohydrate. Such studies are essential for understanding the stability of the hydrate under various conditions. An extensive literature search did not yield any kinetic data, such as rate constants, activation energies, or reaction mechanisms, for the formation or decomposition of anisole monohydrate.

Pressure-Dependent Phase Behavior of Methoxybenzene Monohydrate

The phase behavior of hydrates can be significantly influenced by pressure. High-pressure studies can reveal the stability limits of different solid forms and the conditions for phase transitions. mdpi.com While the effect of pressure on the phase transitions of related compounds like benzene has been investigated whiterose.ac.uk, there is no available research on the pressure-dependent phase behavior of this compound. The phase diagram of anisole monohydrate as a function of pressure and temperature has not been determined.

Chemical Transformations and Reactivity of Benzene, Methoxy , Monohydrate

Influence of Hydration on Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH₃) of anisole (B1667542) is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. atamanchemicals.comquora.commsu.edu This activation stems from the ability of the oxygen's lone pair of electrons to delocalize into the aromatic ring through resonance, thereby increasing the ring's nucleophilicity. quora.comissr.edu.kh The presence of a water molecule, forming a hydrogen-bonded complex with the methoxy group, can modulate this electronic effect. nih.govaip.orgacs.org

The hydration of anisole primarily occurs via a hydrogen bond between a hydrogen atom of water and the oxygen atom of the methoxy group. acs.orgacs.org This interaction can subtly alter the electron-donating capacity of the methoxy group and, consequently, the reactivity of the aromatic ring.

Detailed research on the nitration of anisole in aqueous sulfuric acid reveals a direct influence of the hydrated environment on the reaction. rsc.org It has been proposed that the rate-limiting step involves the formation of an encounter pair between the nitronium ion (NO₂⁺) and an anisole molecule that is hydrogen-bonded to a hydronium ion (H₃O⁺). rsc.org The competition between the direct reaction of this complex and its dissociation to a nitronium ion-anisole pair affects the product distribution. rsc.org This is evident in the variation of the ortho-to-para product ratio with changing acid concentration, highlighting the intricate role of the aqueous medium in directing the substitution pattern. rsc.org

Table 1: Influence of Sulfuric Acid Concentration on the Ortho:Para Isomer Ratio in the Mononitration of Anisole at 25°C

| H₂SO₄ Concentration (% w/w) | Ortho:Para Ratio |

|---|---|

| 54.0 | 1.80 |

| 60.0 | 1.65 |

| 65.0 | 1.40 |

| 70.0 | 1.15 |

| 75.0 | 0.90 |

| 82.0 | 0.70 |

Reaction Mechanisms Involving Water Molecule Participation

The water molecule in anisole monohydrate is not merely a passive solvent molecule; it can actively participate in chemical transformations. A prime example is the hydrolysis of anisole to phenol (B47542) in high-temperature water. nih.gov In the absence of a catalyst, this reaction proceeds with a 97% yield to phenol at 365 °C over 24 hours. nih.gov Mechanistic studies suggest that the hydrolysis reaction is nearly third-order with respect to water, indicating that multiple water molecules are involved in the transition state, likely following an S(N)2 mechanism. nih.gov

Water can also act as a nucleophile in other reactions. During the nitration of p-methylanisole, ipso-attack by the nitronium ion at the methyl-substituted carbon can occur. The resulting intermediate is then attacked by a water molecule, leading to the displacement of the methoxy group and the formation of 4-methyl-2-nitrophenol (B89549) as a significant product. rsc.org

Furthermore, in related reactions such as the palladium-catalyzed conversion of phenols to primary anilines using hydrazine (B178648) monohydrate, the water molecule from the reagent was found to play a role. rsc.org It was suggested to act as a weak Brønsted acid, facilitating the reduction of a cyclohexanone (B45756) hydrazone intermediate, which influenced the reaction's selectivity. rsc.org

Photoinduced Reactions and Stability of Anisole Monohydrate

The photophysical and photochemical properties of anisole are modified by hydration. Spectroscopic studies of the isolated 1:1 anisole-water complex provide detailed information on its behavior upon electronic excitation. nih.govaip.orgacs.org The interaction between anisole and water is a paradigm for studying microsolvation. nih.gov

Upon absorption of UV light, the anisole-water complex is promoted to an electronically excited state (S₁). This excitation weakens the hydrogen bond that stabilizes the complex in its ground state (S₀). nih.gov The reduced stability in the excited state is primarily due to changes in the electrostatic component of the interaction energy. nih.gov This weakening is experimentally observed as a blue shift in the electronic spectrum of the complex compared to bare anisole. nih.gov

Table 2: Spectroscopic Properties of Anisole and Anisole-Water Complex

| Species | S₁ ← S₀ Origin (cm⁻¹) | Shift upon Complexation (cm⁻¹) |

|---|---|---|

| Anisole | 36384.07 acs.org | N/A |

| Anisole-H₂O | 36503 researchgate.net | +119 nih.gov |

High-resolution electronic spectroscopy has also revealed evidence of "hydrogen bond switching" dynamics within the complex upon photoexcitation. acs.org While the ground state features a primary hydrogen bond to the methoxy oxygen, the excited state dynamics may involve different binding configurations. The study of photoinduced electron transfer (PET) reactions in dyad systems containing an anisole moiety also provides insights into how the electronic environment, which would be affected by hydration, influences photochemical pathways. nih.gov

Oxidation and Reduction Pathways of Methoxybenzene Monohydrate

The reactivity of methoxybenzene in redox reactions is influenced by the electron-donating methoxy group and the aromatic ring. The presence of water can play a significant role, particularly in the stability of reactive intermediates.

Oxidation: The oxidation of anisole is more challenging than that of alkylbenzenes, which are readily oxidized at the benzylic position. libretexts.org However, methoxy substitution lowers the oxidation potential of the aromatic ring compared to benzene (B151609), making it more susceptible to one-electron oxidation to form a radical cation. cdnsciencepub.com The stability and reactivity of these radical cations are highly dependent on the solvent environment. In aqueous solutions, the radical cations of methoxy-substituted compounds can be less acidic than their unsubstituted counterparts but may still undergo reactions such as deprotonation or reaction with water. cdnsciencepub.comnih.gov For instance, the radical cations of phenyl sulfonates, which are structurally related, are known to be formed through acid-catalyzed water elimination from HO-adducts in low pH solutions. nih.gov

Reduction: A prominent reduction reaction for anisole is the Birch reduction. This reaction employs a dissolving metal, typically sodium or lithium in liquid ammonia, with an alcohol as a proton source to convert anisole into 1-methoxy-1,4-cyclohexadiene. masterorganicchemistry.com While this is not a direct reaction of the monohydrate in water, it is a fundamental pathway for the reduction of the anisole ring.

Another important reduction pathway is hydrodeoxygenation (HDO), a process used in biomass conversion. researchgate.net In HDO, anisole is treated with hydrogen over a catalyst to cleave the C-O bond, ultimately yielding cyclohexane (B81311) and water. researchgate.net The hydrolysis of anisole at high temperatures can also be considered a cleavage reaction, breaking the ether bond to form phenol and methanol. nih.gov

Derivatization Strategies and Synthesis of Related Hydrated Species

The synthesis of derivatives of anisole typically leverages its activated aromatic ring for electrophilic substitution reactions. These reactions can be adapted to synthesize precursors for hydrated species or can sometimes be performed in the presence of water.

Standard derivatization reactions for anisole include:

Friedel-Crafts Alkylation and Acylation: Anisole reacts with alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst to yield ortho- and para-substituted products. youtube.comvedantu.com For example, reaction with methyl chloride gives a mixture of o-methoxy toluene (B28343) and p-methoxy toluene. youtube.com

Halogenation: The reaction of anisole with bromine occurs rapidly, leading to the substitution of hydrogen atoms on the ring with bromine, potentially forming di- and tribromoanisole. issr.edu.kh

Nitration and Sulfonation: Anisole reacts with nitric acid and sulfuric acid, respectively, to introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto the aromatic ring. issr.edu.khrsc.org

The synthesis of a specific hydrated species, such as 1-bromo-3,4-dihydroxy-5-methoxybenzene monohydrate, illustrates a targeted approach. This compound can be prepared via the electrophilic bromination of 3-methoxybenzene-1,2-diol using a brominating agent like N-bromosuccinimide (NBS). The final product is isolated as a monohydrate. Similarly, the synthesis of butylated hydroxyanisole (BHA) can be carried out in a mixed solvent system containing water and an alcohol. google.com These examples show that the synthesis and isolation of hydrated aromatic compounds are feasible and often involve aqueous media or controlled hydration steps.

Table 3: Common Derivatization Reactions of Anisole

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Alkylation | CH₃Cl / Anhydrous AlCl₃ | 2-Methoxytoluene, 4-Methoxytoluene | youtube.com |

| Acylation | CH₃COCl / Anhydrous AlCl₃ | 2-Methoxyacetophenone, 4-Methoxyacetophenone | youtube.com |

| Bromination | Br₂ | o-Bromoanisole, p-Bromoanisole | issr.edu.kh |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-Nitroanisole, 4-Nitroanisole | issr.edu.kh |

Advanced Applications of Benzene, Methoxy , Monohydrate in Chemical Science

Supramolecular Assemblies and Co-crystal Formation

The deliberate design and construction of supramolecular assemblies and co-crystals are at the forefront of crystal engineering. acs.orgnih.gov These multi-component solids can exhibit modified physicochemical properties compared to their individual components, such as altered solubility, stability, and bioavailability in the case of active pharmaceutical ingredients (APIs). nih.gov The formation of these assemblies is governed by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. acs.organalis.com.my

While research on anisole-containing co-crystals exists, specific studies detailing the role of benzene (B151609), methoxy-, monohydrate are emerging. The water molecule in the monohydrate is capable of forming additional hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This can significantly influence the resulting supramolecular architecture. For instance, in the formation of a co-crystal hydrate (B1144303) of the muscle relaxant metaxalone, the possibility of an anisole (B1667542) hemisolvate was considered, highlighting the potential for anisole to be incorporated into hydrated crystal structures. rsc.org The presence of water can mediate interactions between the primary components or directly participate in the hydrogen-bonding network, leading to the formation of unique crystal structures that would not be accessible under anhydrous conditions. researchgate.net The study of how the hydrated water molecule in benzene, methoxy-, monohydrate directs the assembly of co-crystals is an active area of investigation.

Table 1: Key Interactions in Supramolecular Chemistry

| Interaction Type | Description | Role in Co-crystal Formation |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. analis.com.my | Directs the assembly of molecules into specific, predictable patterns. The water in the monohydrate can form additional hydrogen bonds. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. analis.com.my | Contributes to the stabilization of the crystal lattice. |

Use as a Tunable Solvent or Co-solvent in Organic Reactions

The choice of solvent is critical in organic synthesis, influencing reaction rates, yields, and selectivity. Anisole is recognized for its utility as a solvent due to its moderate polarity and boiling point. chemicalbook.comsolubilityofthings.comjustdial.com The concept of "tunable solvents" involves mixtures of solvents whose properties can be adjusted, often by changing the composition or by introducing a third component like a compressed gas. mdpi.comresearchgate.net

Role in Crystal Engineering and Design of Functional Materials

Crystal engineering aims to design and synthesize solid-state structures with desired properties. acs.org The inclusion of solvent molecules, particularly water, into a crystal lattice can have a profound impact on the final structure and its functional properties. Hydrates often exhibit different crystal packing and intermolecular interactions compared to their anhydrous counterparts, which can affect properties like color, luminescence, and non-linear optical behavior.

The water molecule in this compound can act as a "guest" molecule that templates the formation of a specific host lattice or as an integral structural component that links molecules through hydrogen bonds. This can lead to the formation of porous materials or materials with specific channel structures. The controlled incorporation of water through the use of a hydrated precursor like this compound is a subtle yet powerful tool in crystal engineering. It allows for the exploration of new polymorphic forms and the design of functional materials where the degree of hydration is a critical parameter for performance.

Applications in Separation Science and Purification Processes

Separation and purification are critical steps in chemical manufacturing. researchgate.net Techniques such as distillation and solvent extraction are commonly employed. researchgate.net Anisole itself is used as a solvent in extraction processes due to its ability to dissolve a range of organic compounds. justdial.com

The specific properties of this compound could be leveraged in specialized separation processes. For instance, its selective solvation properties might be exploited in extractive crystallizations, where the goal is to separate closely related compounds by crystallizing one of them from a solution containing the monohydrate. The presence of the water molecule could influence the solubility of different solutes in unique ways, leading to enhanced separation efficiency. Furthermore, in preparative liquid chromatography, the use of a mobile phase containing a controlled amount of water is common. sielc.com While not directly using the monohydrate, this highlights the principle of how precise water content can be crucial for separation, a feature that this compound offers at a molecular level.

Potential as a Precursor for Advanced Polymer Synthesis with Controlled Hydration States

The synthesis of polymers with well-defined structures and properties is a major goal of polymer chemistry. chinesechemsoc.org Polymerization-induced self-assembly (PISA) is a powerful technique for creating block copolymer nanoparticles of various morphologies. chinesechemsoc.org The solvent plays a crucial role in PISA, as the polymerization of a soluble monomer block leads to the formation of an insoluble block that drives self-assembly. chinesechemsoc.org

The use of this compound as a solvent or co-solvent in polymerization reactions could offer a unique way to influence the hydration state of the resulting polymer. For instance, in the synthesis of core-shell nanogels, the hydrophobicity of the core and the hydrophilicity of the shell are critical for applications like drug delivery. mdpi.com Anisole-based polymer cores have been investigated for their ability to encapsulate hydrophobic drugs. mdpi.com By using the monohydrate, it may be possible to create polymers with a controlled amount of incorporated water, leading to hydrogels or other hydrated polymer networks with specific swelling behaviors and release characteristics. This approach could be particularly relevant for the synthesis of biocompatible polymers and materials for biomedical applications. The development of hyperbranched polymers and other complex architectures could also be influenced by the presence of a hydrated solvent, potentially affecting the degree of branching and the final polymer morphology. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anisole |

| Metaxalone |

| Propane-1,2-diol |

| Phthalocyanines |

| 1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate |

| Iron(III) chloride |

| Active Pharmaceutical Ingredients (APIs) |

| Carbon Dioxide |

| Friedel-Crafts reactants |

| Block Copolymers |

| Hydrogels |

Interactions with Surfaces and Interfaces

Adsorption and Desorption Behavior on Solid Substrates

The interaction of anisole (B1667542) with solid surfaces is governed by a combination of forces, including van der Waals interactions, hydrogen bonding, and electronic interactions between the molecule's aromatic ring and the substrate. When co-adsorbed with water to form anisole monohydrate, the dynamics become more complex, with water mediating or altering the surface binding.

Studies on the adsorption of anisole on hydroxylated surfaces, such as porous glass, reveal that the molecule interacts weakly with the surface hydroxyl groups. capes.gov.br Infrared spectroscopy shows that this adsorption perturbs the surface hydroxyls, leading to the appearance of new broad bands in the IR spectrum, indicating hydrogen bonding between the anisole molecule (specifically the oxygen atom) and the surface. capes.gov.br The process is generally reversible, with degassing at room temperature sufficient to remove the adsorbed anisole. capes.gov.br

The adsorption capacity of anisole has been compared to other aromatic compounds on substrates like graphite. On graphite, the adsorption capacity for aromatic compounds was found to decrease in the order: 1-naphthol (B170400) > 2-methoxynaphthalene (B124790) > naphthalene (B1677914) > anisole > phenol (B47542). researchgate.net This suggests that the size of the aromatic system and the nature of the substituent group play crucial roles in the strength of the adsorption.

Temperature-programmed desorption (TPD) studies provide quantitative data on desorption energies. For anisole hydrodeoxygenation over silica-supported phosphide (B1233454) catalysts, H₂-TPD profiles show desorption peaks that are influenced by the catalyst composition, indicating how surface sites affect the binding and subsequent reaction of adsorbed species. researchgate.net In another context, the removal of trace amounts of water from anisole using 3A molecular sieves highlights the practical application of selective adsorption, where the sieve's pore size is designed to trap water while excluding the larger anisole molecules. mdpi.com The efficiency of such processes can be described by adsorption isotherms, such as the Langmuir model, which has been shown to represent the equilibrium data for water adsorption from anisole well. mdpi.com

| Substrate/System | Technique | Key Finding | Reference |

|---|---|---|---|

| Porous Glass | Infrared Spectroscopy | Anisole adsorbs via weak hydrogen bonds to surface hydroxyls; reversible process. | capes.gov.br |

| Graphite | Liquid-phase adsorption | Adsorption capacity is lower than naphthalene but higher than phenol. | researchgate.net |

| Ni₂P/SiO₂ | H₂-TPD | H₂ desorption is influenced by catalyst composition, affecting anisole's reactive environment. | researchgate.net |

| MCM-41-supported H₂SO₄ | Reactive Adsorption | Effective for removal of gaseous anisole, with performance dependent on concentration, flow rate, and humidity. | rsc.org |

Surface Science Studies (e.g., STM, AFM) of Anisole Monohydrate Films

Direct imaging of molecular adsorbates with techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provides unparalleled insight into their arrangement and interaction with substrates. However, imaging small, relatively mobile molecules like anisole, especially in the presence of water, can be challenging.

While dedicated STM or AFM studies specifically targeting anisole monohydrate films are not abundant in the literature, related research provides a strong foundation for understanding their potential surface structures. For instance, AFM experiments combined with molecular dynamics simulations have been used to investigate the adsorption of anisole on graphene and hydroxylated graphene surfaces, revealing details of the adsorption and separation curves. cdut.edu.cn

STM has been successfully used to image related aromatic molecules. Studies of benzene (B151609) on metal surfaces like Rh(111) and Au(111) reveal ordered adlayers where the molecules lie flat on the surface. acs.orgaps.org These studies show that the interaction with the substrate can dominate the arrangement of the molecules. acs.org Furthermore, STM studies of water adlayers on metal surfaces like Pd(111) have shown that water molecules can form complex, quasi-periodic structures composed of planar hexagonal units, rather than simple ice-like bilayers. aps.orgnih.gov It has also been demonstrated that the presence of an ultrathin water film can provide sufficient conductivity to allow STM imaging of insulating materials. nih.gov

Heterogeneous Catalysis Involving Methoxybenzene Monohydrate

Heterogeneous catalysis is a cornerstone of the chemical industry, where reactions are facilitated at the surface of a solid catalyst. acs.orgaps.org Anisole is a key model compound for the catalytic hydrodeoxygenation (HDO) of lignin, a major component of biomass, to produce valuable chemicals and fuels. Many of these HDO processes are conducted in the presence of water, meaning the catalytic behavior of the anisole monohydrate complex is of significant interest.

The HDO of anisole over various catalysts, such as Ni-Co bimetallics on activated carbon (Ni₅Co₅-AC) and silica-supported nickel phosphide (Ni₂P/SiO₂), has been studied extensively. researchgate.netaps.org A key finding is that the presence of water can drastically alter the reaction pathway and product selectivity. For example, in the HDO of anisole over Ni₅Co₅-AC, using water as a solvent resulted in over 99% conversion, yielding cyclohexanol (B46403) as the primary product (95% selectivity). aps.org This is attributed to the low solubility of anisole in water, which promotes its adsorption onto the active catalyst sites, and the high polarity of water, which facilitates the hydrogenolysis of the ArO–CH₃ bond. aps.org

The reaction mechanism often involves the initial hydrogenation of the aromatic ring to form methoxycyclohexane, followed by demethylation or demethoxylation. aps.org Density Functional Theory (DFT) calculations support that the hydrogenation of anisole proceeds through the formation of a π-complex via the adsorption of the aromatic ring onto the active metal surface. aps.org

Other catalytic reactions involving anisole include Friedel-Crafts acylation, for which zeolite catalysts like BEA have shown promise as environmentally benign alternatives to traditional Lewis acids. nih.govuni-heidelberg.de Furthermore, platinum-based aqua complexes have been developed for the catalytic H/D exchange of C-H bonds in aromatic substrates like anisole, a reaction that explicitly involves a hydrated metal center. researchgate.net

| Reaction | Catalyst | Solvent/Conditions | Key Product(s) | Reference |

|---|---|---|---|---|

| Hydrodeoxygenation (HDO) | Ni₅Co₅-AC | Water, 180 °C, 5 MPa H₂ | Cyclohexanol (>95% selectivity) | aps.org |

| Hydrodeoxygenation (HDO) | Ni₂P/SiO₂ | Gas phase, H₂ | Benzene, Cyclohexane (B81311) | researchgate.net |

| Friedel-Crafts Acylation | Zeolite Beta (BEA) | With Lauric Acid | Acylated anisole derivatives | nih.govuni-heidelberg.de |

| H/D Exchange | Pt(II) aqua complex on MSN | D₂O/TFE-d₁ | Deuterated anisole | researchgate.net |

Interfacial Phenomena and Hydration Layer Dynamics

Interfacial phenomena describe the behavior of molecules at the boundary between two phases, such as a solid-liquid or liquid-gas interface. lew.roucdavis.edu The properties of molecules at an interface are often significantly different from their properties in the bulk phase. For anisole monohydrate, the key interfacial interactions involve the anisole molecule, the water molecule, and the surface itself.

The anisole-water complex is a van der Waals complex where water acts as a hydrogen bond donor (acid) to the oxygen atom of anisole's methoxy (B1213986) group. wisconsin.eduresearchgate.net High-resolution electronic spectroscopy and molecular mechanics calculations have confirmed that the most stable structure is planar, with the water molecule located in the anisole symmetry plane. wisconsin.eduresearchgate.net

When this complex is near a surface, a hydration layer forms. The dynamics of such layers are crucial for understanding processes like catalysis and corrosion. Molecular dynamics simulations and AFM studies of hydration layers on both hydrophilic and hydrophobic surfaces show that water forms structurally-ordered layers. researchgate.net The force experienced by an AFM tip approaching such a surface oscillates as it penetrates successive water layers. researchgate.net In close proximity to a surface, the water molecules' dipoles tend to align parallel to it. researchgate.net

The interaction energy of the anisole-water dimer changes upon electronic excitation. For the S₁ ← S₀ transition, a blue shift is observed, indicating that the complex is less strongly bound in the excited state. nasa.gov This weakening is primarily due to changes in the electrostatic energy component of the interaction. nasa.gov Such changes in binding dynamics upon excitation are fundamental to photochemical processes that might occur at interfaces.

Spectroscopic Characterization of Surface-Bound Monohydrate Species

Spectroscopy is a powerful tool for probing the structure and bonding of molecules adsorbed on surfaces. For anisole and its monohydrate, various spectroscopic techniques provide detailed information.

Infrared (IR) Spectroscopy: Reflection-absorption infrared spectroscopy (RAIRS) and transmission IR spectroscopy are highly sensitive to the vibrational modes of adsorbates. When anisole adsorbs on a hydroxylated silica (B1680970) surface, new IR bands appear around 3600 cm⁻¹ and 3400 cm⁻¹, which are attributed to the stretching modes of surface hydroxyl groups perturbed by hydrogen bonding to the anisole. capes.gov.br The C-H stretching vibrations of the anisole molecule itself also shift by a few wavenumbers upon adsorption. capes.gov.br

High-Resolution Electron Energy Loss Spectroscopy (HREELS): HREELS is another surface-sensitive vibrational spectroscopy technique. lew.rowikipedia.org DFT calculations of anisole on a Pt{111} surface, which can be correlated with HREELS data, show that the aromatic ring remains essentially flat against the surface, with the methoxy group tilted slightly away. acs.org The electronic structure of the ring is dominated by the bonding to the platinum substrate, which largely "swamps" the typical electron-directing effects of the methoxy group. acs.org

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy: In molecular beam experiments, which model the gas-surface interface, REMPI has been used to obtain vibronically and rotationally resolved electronic spectra of the anisole-water 1:1 complex. wisconsin.eduresearchgate.net These studies have been instrumental in determining the precise geometry of the complex, confirming that water acts as a proton donor in a hydrogen bond to the anisole oxygen. wisconsin.eduresearchgate.net The high-resolution spectra also reveal some internal dynamics within the complex. wisconsin.edu

| Technique | System | Observation | Interpretation | Reference |

|---|---|---|---|---|

| Infrared Spectroscopy | Anisole on Porous Glass | New bands near 3600 & 3400 cm⁻¹ | Perturbation of surface -OH groups by H-bonding to anisole. | capes.gov.br |

| REMPI Spectroscopy | Anisole-Water 1:1 Complex | Rotationally resolved electronic spectra | Planar structure with H₂O as a hydrogen bond donor to anisole oxygen. | wisconsin.eduresearchgate.net |

| DFT Calculation (for HREELS) | Anisole on Pt{111} | Flat-lying aromatic ring | Bonding to the metal substrate dominates the electronic structure. | acs.org |

| Laser-Induced Fluorescence | Anisole-Water 1:1 Complex | Blue shift of 119 cm⁻¹ upon S₁ ← S₀ excitation | Weaker binding in the electronically excited state. | nasa.gov |

Future Research Directions and Emerging Paradigms

Exploration of Metastable Forms and Amorphous States of Anisole (B1667542) Monohydrate

The solid-state landscape of anisole monohydrate extends beyond its stable crystalline form. Future research will increasingly focus on the identification and characterization of its metastable polymorphs and amorphous states. These less stable forms can exhibit significantly different physical properties, such as solubility, which can be several hundred times greater for amorphous forms compared to their crystalline counterparts. wjpls.org

The exploration of these alternative forms is driven by the fact that the crystallization process is often governed by kinetics rather than thermodynamics. wjpls.org This principle, described by Ostwald's Law of Stages, suggests that a system moving from an unstable state will first transition to the nearest metastable state. wjpls.org Therefore, techniques that allow for rapid changes in conditions, such as quench-cooling or fast solvent evaporation, are crucial for isolating these transient forms. wjpls.orgacs.org

The serendipitous discovery of new polymorphic forms during the relaxation of amorphous phases highlights the importance of studying these non-equilibrium states. acs.org For instance, new forms of the drug ranolazine (B828) were identified as its amorphous phase relaxed. acs.org Similarly, the study of fluconazole (B54011) has shown that different preparation techniques, like fusion and spray drying, can lead to the formation of different mixtures of polymorphs and hydrates upon storage. researchgate.netnih.gov An extensive polymorph screening of sildenafil, for example, utilized 54 different solvents and various kinetic and thermodynamic conditions to produce 98 distinct crystalline solids, including new solvates with solvents like anisole. scispace.com This comprehensive approach underscores the vast and underexplored territory of metastable and amorphous forms of anisole monohydrate.

Integration with Nanotechnology and Nanoscience

The intersection of anisole monohydrate research with nanotechnology and nanoscience presents exciting opportunities. The behavior of hydrates can be significantly altered when confined to the nanoscale, and anisole monohydrate can serve as a model system for studying these effects. The integration with nanotechnology can be explored in several ways:

Nanoconfinement Studies: Investigating the formation and stability of anisole monohydrate within nanoporous materials can reveal how geometric constraints influence its thermodynamic and kinetic properties.

Nanoparticle Dispersions: The use of anisole as an organic solvent for co-dispersing nanoparticles and polymers is an area of active research. researchgate.net Studies have explored the surface functionalization of nanoparticles to achieve uniform suspensions in anisole, which is crucial for applications like imprint lithography and the creation of polymer-oxide particle hybrids. researchgate.net Understanding the role of the monohydrate in these systems could be a key factor in optimizing these processes.

Nanogel Drug Delivery: Anisole has been used in the formation of biocompatible core-shell nanogels for drug delivery. nih.gov These nanogels, with a poly(vinyl acetate-co-vinyl anisole) core, have shown high loading capacity for drugs like curcumin (B1669340) and can be designed for thermo-responsive release. nih.gov The potential influence of the monohydrate form on the stability and release characteristics of such systems warrants further investigation.

The advancement of nanotechnology provides new tools to both study and potentially utilize the unique properties of anisole monohydrate at the nanoscale.

Development of Predictive Models for Hydrate (B1144303) Formation